molecular formula C7H10N2O B1377815 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one CAS No. 1365055-01-1

5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one

Cat. No. B1377815
M. Wt: 138.17 g/mol
InChI Key: XVFWQYYQOWTVKX-UHFFFAOYSA-N
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Description

5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a chemical compound with the CAS Number: 1365055-01-1 . It has a molecular weight of 138.17 . The IUPAC name for this compound is 5-amino-1,4-dimethyl-2 (1H)-pyridinone .


Molecular Structure Analysis

The InChI code for 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is 1S/C7H10N2O/c1-5-3-7(10)9(2)4-6(5)8/h3-4H,8H2,1-2H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Neuroprotective Properties and Alzheimer's Disease

The synthesis and biological evaluation of tacrine-dihydropyridine hybrids reveal that these compounds exhibit neuroprotective profiles and moderate blocking effects of L-type voltage-dependent calcium channels. Such properties suggest potential therapeutic applications for the treatment of Alzheimer's disease (León et al., 2008).

Organic Synthesis and Hydrogen Transfer Applications

The 1,4-dihydropyridine scaffold is utilized in organic synthesis, acting as a hydrogen transfer reagent, thereby emulating NAD(P)H reducing agents. This highlights the scaffold's versatility beyond medicinal chemistry, providing a pathway for the synthesis of novel dihydropyridine molecules (Borgarelli et al., 2022).

Antimicrobial Properties

A study involving the synthesis of 1,4-dihydropyridines using aminated multiwalled carbon nanotubes as catalysts demonstrated that these compounds exhibit significant antimicrobial activity against various microorganisms. This opens up potential applications in the development of new antimicrobial agents (Moradi et al., 2017).

Cytotoxicity and Antitumor Activity

Research into the cytotoxic and antitumor properties of 1,4-dihydropyridines reveals that certain derivatives can induce cell cycle arrest and exhibit potent cytotoxic activity against various cancer cell lines. Such findings highlight the potential of dihydropyridines in cancer therapy (Mohamed et al., 2016).

Catalysis and Synthesis Efficiency

Innovative synthesis methods using catalysts like V2O5/ZrO2 have been developed for the facile and green synthesis of 1,4-dihydropyridine derivatives. These methods emphasize the efficiency and environmental friendliness of synthesizing dihydropyridine-based compounds (Bhaskaruni et al., 2017).

properties

IUPAC Name

5-amino-1,4-dimethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-7(10)9(2)4-6(5)8/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFWQYYQOWTVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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